(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Description
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Properties
IUPAC Name |
(5E)-5-[(1-methylindol-3-yl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-21-12-14(16-7-2-3-8-17(16)21)10-18-19(24)22(20(25)28-18)11-13-5-4-6-15(9-13)23(26)27/h2-10,12H,11H2,1H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUPADFRXKAAJF-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro group to amino group.
Substitution: Introduction of nitro or halogen groups on the indole ring.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes and developing new therapeutic agents.
Medicine
In medicine, (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is investigated for its potential as a drug candidate. Its structural features allow it to interact with specific molecular targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione: shares structural similarities with other thiazolidine-2,4-dione derivatives, such as:
Uniqueness
The uniqueness of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione lies in its specific structural features, such as the presence of the indole ring and the nitrobenzyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
